6-Hydroxypiperidin-2-one 6-Hydroxypiperidin-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC16592249
InChI: InChI=1S/C5H9NO2/c7-4-2-1-3-5(8)6-4/h4,7H,1-3H2,(H,6,8)
SMILES:
Molecular Formula: C5H9NO2
Molecular Weight: 115.13 g/mol

6-Hydroxypiperidin-2-one

CAS No.:

Cat. No.: VC16592249

Molecular Formula: C5H9NO2

Molecular Weight: 115.13 g/mol

* For research use only. Not for human or veterinary use.

6-Hydroxypiperidin-2-one -

Specification

Molecular Formula C5H9NO2
Molecular Weight 115.13 g/mol
IUPAC Name 6-hydroxypiperidin-2-one
Standard InChI InChI=1S/C5H9NO2/c7-4-2-1-3-5(8)6-4/h4,7H,1-3H2,(H,6,8)
Standard InChI Key FJJNBBZIQAVJPJ-UHFFFAOYSA-N
Canonical SMILES C1CC(NC(=O)C1)O

Introduction

Chemical Structure and Fundamental Properties

6-Hydroxypiperidin-2-one belongs to the piperidinone family, a class of lactams derived from piperidine. The compound’s IUPAC name is 6-hydroxypiperidin-2-one, reflecting the hydroxyl substituent at carbon 6 and the ketone at carbon 2. Its structure is defined by the following features:

  • Piperidine backbone: A six-membered ring with one nitrogen atom.

  • Ketone group: At position 2, contributing to electrophilic reactivity.

  • Hydroxyl group: At position 6, enabling hydrogen bonding and nucleophilic substitution.

The hydroxyl group’s position distinguishes it from isomers like 3-hydroxypiperidin-2-one, which exhibit different steric and electronic properties .

Synthesis and Preparation Methods

Synthetic Routes

The synthesis of 6-hydroxypiperidin-2-one typically involves cyclization of amino alcohols or functionalized precursors. One plausible route, inferred from analogous piperidinone syntheses , involves:

  • Starting material: 6-Aminohexanol or its derivatives.

  • Cyclization: Under acidic or basic conditions, promoting intramolecular amide bond formation.

  • Oxidation: Controlled oxidation to introduce the ketone moiety at position 2.

A scalable approach, inspired by methods for 3-hydroxypiperidin-2-one , could employ reductive amination or lactamization strategies. For example, lactone intermediates derived from amino acids like L-glutamic acid might be adapted for 6-hydroxypiperidin-2-one synthesis through selective functionalization.

Industrial Production

Industrial-scale production prioritizes efficiency and yield. Continuous flow hydrogenation and immobilized catalysts are potential methods, though specific protocols remain proprietary. Key challenges include maintaining enantiomeric purity and minimizing byproducts during cyclization.

Chemical Reactivity and Functionalization

The compound’s reactivity is governed by its ketone and hydroxyl groups:

Oxidation Reactions

  • Ketone stability: The 2-position ketone is resistant to further oxidation under mild conditions.

  • Hydroxyl oxidation: Selective oxidation of the 6-hydroxyl group could yield aldehydes or carboxylic acids, though this requires careful reagent selection.

Reduction Reactions

  • Ketone reduction: Sodium borohydride (NaBH4\text{NaBH}_4) or lithium aluminum hydride (LiAlH4\text{LiAlH}_4) reduces the ketone to a secondary alcohol, forming 6-hydroxypiperidine-2-ol.

  • Hydroxyl reduction: The hydroxyl group can be deoxygenated to form piperidin-2-one derivatives.

Substitution Reactions

  • Hydroxyl group: Reacts with acylating agents (e.g., acetic anhydride) to form esters or with alkyl halides to produce ethers.

  • Nitrogen functionalization: The ring nitrogen can undergo alkylation or acylation to modify pharmacological properties.

Comparison with Positional Isomers

The biological and chemical profiles of piperidinones vary significantly with hydroxyl group placement:

Property3-Hydroxypiperidin-2-one 6-Hydroxypiperidin-2-one
SynthesisDerived from L-glutamic acid Likely from 6-aminohexanol
ReactivityEnhanced electrophilicity at C3Electrophilic C2, nucleophilic C6
BioactivityNeuroactive propertiesPotential broad-spectrum activity

The 6-hydroxy isomer’s distal hydroxyl group may improve solubility and metabolic stability compared to 3-hydroxy analogs.

Research Findings and Case Studies

Case Study: Drug Delivery Systems

Functionalized piperidinones serve as carriers in nanoparticle-based drug delivery. The hydroxyl group facilitates conjugation with therapeutic agents, enhancing targeting and bioavailability.

Future Directions and Applications

Pharmaceutical Development

  • Chiral intermediates: Asymmetric synthesis of enantiopure drugs.

  • Enzyme inhibitors: Design of selective inhibitors for metabolic and neurological disorders.

Material Science

  • Polymer precursors: Hydroxyl and ketone groups enable crosslinking in biodegradable polymers.

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